molecular formula C11H14BrNO2 B13000136 5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine

5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine

Cat. No.: B13000136
M. Wt: 272.14 g/mol
InChI Key: OQQWYZYIEXWMIL-UHFFFAOYSA-N
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Description

5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methoxycyclobutylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the methoxycyclobutylmethoxy group. One common method involves the use of 2-methoxypyridine as the starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromo-2-methoxypyridine . The methoxycyclobutylmethoxy group can then be introduced through a nucleophilic substitution reaction using an appropriate cyclobutylmethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Amines, thiols, alkoxides

    Coupling: Palladium catalyst, boronic acids

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-((3-methoxycyclobutyl)methoxy)pyridine derivative, while a Suzuki-Miyaura coupling reaction would yield a 5-aryl-2-((3-methoxycyclobutyl)methoxy)pyridine derivative .

Mechanism of Action

The mechanism of action of 5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would need to be elucidated through experimental studies . In chemical reactions, its reactivity is influenced by the presence of the bromine atom and the methoxycyclobutylmethoxy group, which can affect its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-((3-methoxycyclobutyl)methoxy)pyridine is unique due to the presence of the methoxycyclobutylmethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

5-bromo-2-[(3-methoxycyclobutyl)methoxy]pyridine

InChI

InChI=1S/C11H14BrNO2/c1-14-10-4-8(5-10)7-15-11-3-2-9(12)6-13-11/h2-3,6,8,10H,4-5,7H2,1H3

InChI Key

OQQWYZYIEXWMIL-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)COC2=NC=C(C=C2)Br

Origin of Product

United States

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